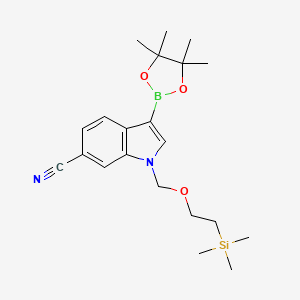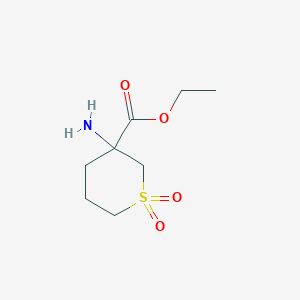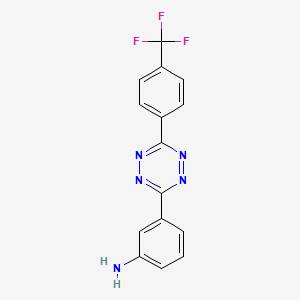
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- is a heterocyclic compound that contains a pyrazinone ring substituted with a chlorine atom, a hydrazinyl group, and a methyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- typically involves the following steps:
Formation of the Pyrazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through the reaction of the chlorinated pyrazinone with hydrazine or its derivatives.
Methylation: The methyl group can be added using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrazinones, while substitution could produce a variety of functionalized pyrazinones.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds like 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- can be used as ligands in coordination chemistry and catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the hydrazinyl group.
Anticancer Agents: Research into its potential as an anticancer agent, possibly through inhibition of specific enzymes or pathways.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to the presence of the pyrazinone ring.
Pharmaceutical Intermediates: As intermediates in the synthesis of more complex pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with cell division or induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-: Lacks the methyl group.
2(1H)-Pyrazinone, 5-chloro-1-methyl-: Lacks the hydrazinyl group.
2(1H)-Pyrazinone, 3-hydrazinyl-1-methyl-: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the hydrazinyl group in 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- may confer unique biological activities or chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C5H7ClN4O |
|---|---|
Peso molecular |
174.59 g/mol |
Nombre IUPAC |
5-chloro-3-hydrazinyl-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H7ClN4O/c1-10-2-3(6)8-4(9-7)5(10)11/h2H,7H2,1H3,(H,8,9) |
Clave InChI |
DUYLQWAXKYBIAN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C(C1=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)






![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)

![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)




